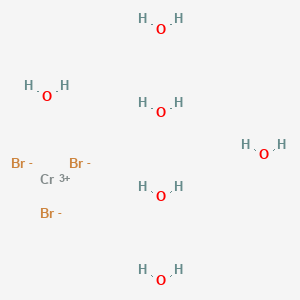

Chromium(1+), tetraaquadibromo-, bromide, dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

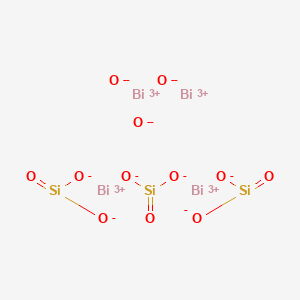

Synthesis Analysis The synthesis of chromium(II) complexes, including those similar in structure to the chromium(1+), tetraaquadibromo-, bromide, dihydrate, involves magnetically dilute, high-spin compounds with various salts forming isomorphous structures that show either ferromagnetic or antiferromagnetic behavior. These compounds often undergo thermal dehydration to form simpler chromium(II) bromides, indicating a versatile approach to their synthesis that could be applicable to the chromium(1+) complex under discussion (Babar, Larkworthy, & Yavari, 1981).

Molecular Structure Analysis Chromium compounds exhibit a wide range of geometries, from square planar to octahedral, influenced by the oxidation state of chromium and environmental factors like pH, redox potentials, and kinetics. The structural detail of a related cobalt complex, [Co(H2O)4]Br2 x 2H2O, offers insights into possible octahedral coordination in chromium(1+) complexes, where coordination involves water molecules and bromide ions (Blackburn, Gallucci, & Gerkin, 1991).

Chemical Reactions and Properties Chromium exhibits various oxidation states, with +3 and +2 being the most stable. Its compounds, including chromium(II) species, can engage in diverse chemical reactions, reflecting their complex magnetic and electronic structures. The synthesis of cyclopropanes from alkenes using chromium catalysts exemplifies the reactivity of chromium compounds (Ikeda, Nishi, Tsurugi, & Mashima, 2020).

Physical Properties Analysis The physical properties of chromium(II) complexes, such as those discussed in the synthesis of ferromagnetic and antiferromagnetic tetrabromochromates(II), are influenced by their magnetic behavior, which ranges from ferromagnetic to antiferromagnetic, depending on the specific compound and conditions. The reflectance spectra of these compounds are indicative of their tetragonal six-coordination and polymeric structures (Babar, Larkworthy, & Yavari, 1981).

Chemical Properties Analysis The chemical behavior of chromium(II) complexes is marked by their redox activity, coordination chemistry, and the influence of ligands and solvents on their properties. For instance, the cyclopropanation of alkenes with bromoform, facilitated by chromium catalysts, demonstrates the utility of chromium(II) in organic synthesis and its potential in facilitating diverse chemical transformations (Ikeda, Nishi, Tsurugi, & Mashima, 2020).

Aplicaciones Científicas De Investigación

-

- Chromium has been widely applied in diverse areas, primarily consisting of leather tanning, textile dyeing, wood preserving, plating operations, stainless steel, welding, surface polishing, and pigment industries . It is frequently observed that related enterprises discharge chromium-containing pollutants without permission or beyond pollution limits to maximize their profits, which are considered to pose the greatest human health risk owing to their carcinogenicity .

-

- Chromium forms a variety of compounds and ions, and these have different properties and applications. For example, the hexaaquachromium (III) ion is used in various chemical reactions . In the presence of chloride ions, one or more of the ligand water molecules get replaced by a negative ion in the solution .

Safety And Hazards

Chromium is a known carcinogen and can cause a variety of health problems, including mouth ulcers, indigestion, acute tubular necrosis, vomiting, abdominal pain, kidney damage, liver damage, and respiratory problems . When taken in excess, it may cause death . Therefore, handling Chromium(1+), tetraaquadibromo-, bromide, dihydrate should be done with caution.

Propiedades

Número CAS |

13478-06-3 |

|---|---|

Nombre del producto |

Chromium(1+), tetraaquadibromo-, bromide, dihydrate |

Fórmula molecular |

Br3CrH12O6 |

Peso molecular |

399.8 g/mol |

Nombre IUPAC |

chromium(3+);tribromide;hexahydrate |

InChI |

InChI=1S/3BrH.Cr.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Clave InChI |

XIOAYKRRSJTLOZ-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.[Cr+3].[Br-].[Br-].[Br-] |

SMILES canónico |

O.O.O.O.O.O.[Cr+3].[Br-].[Br-].[Br-] |

Otros números CAS |

13478-06-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[(chloroacetyl)amino]benzoic acid](/img/structure/B76498.png)

![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)